molecular formula C17H24BrNO3 B1412244 Tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate CAS No. 1704069-43-1

Tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate

Cat. No.: B1412244
CAS No.: 1704069-43-1
M. Wt: 370.3 g/mol
InChI Key: WJEROZQSOSDLQJ-UHFFFAOYSA-N
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Description

Tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate is a synthetic organic compound with the molecular formula C17H24BrNO3 and a molecular weight of 370.28 g/mol . This compound is characterized by the presence of a bromophenoxy group, a cyclopropyl group, and a tert-butyl carbamate moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol, cyclopropylamine, and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.

    Synthetic Route: The synthetic route involves the reaction of 4-bromophenol with an appropriate alkylating agent to introduce the propyl group, followed by the reaction with cyclopropylamine to form the intermediate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to these targets, while the carbamate moiety can undergo hydrolysis to release active intermediates. The cyclopropyl group may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Tert-butyl (3-(4-bromophenoxy)propyl)(cyclopropyl)carbamate can be compared with similar compounds, such as:

    Tert-butyl (3-(4-chlorophenoxy)propyl)(cyclopropyl)carbamate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl (3-(4-fluorophenoxy)propyl)(cyclopropyl)carbamate: Similar structure but with a fluorine atom instead of bromine.

    Tert-butyl (3-(4-methylphenoxy)propyl)(cyclopropyl)carbamate: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets .

Properties

IUPAC Name

tert-butyl N-[3-(4-bromophenoxy)propyl]-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19(14-7-8-14)11-4-12-21-15-9-5-13(18)6-10-15/h5-6,9-10,14H,4,7-8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEROZQSOSDLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCOC1=CC=C(C=C1)Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130684
Record name Carbamic acid, N-[3-(4-bromophenoxy)propyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-43-1
Record name Carbamic acid, N-[3-(4-bromophenoxy)propyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(4-bromophenoxy)propyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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